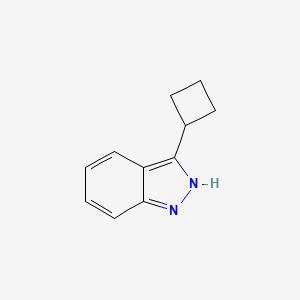

3-Cyclobutyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclobutyl-1H-indazole is a nitrogen-containing heterocyclic compound that features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, the cyclization of 2-azidobenzaldehydes with amines can yield indazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling

The C3-cyclobutyl group does not hinder Pd-catalyzed coupling at halogenated positions (e.g., C5-bromo derivatives). For example, 5-bromo-3-cyclobutyl-1H-indazole reacts with aryl boronic acids under Suzuki conditions ( ):

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-3-cyclobutyl-1H-indazole | 4-Methoxyphenyl | Pd(OAc)₂, SPhos, K₂CO₃ | 85 | |

| 5-Bromo-3-cyclobutyl-1H-indazole | 3-Pyridyl | PdCl₂(dppf), Cs₂CO₃ | 72 |

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. The cyclobutyl group stabilizes intermediates via steric shielding ( ).

Negishi Coupling

Bromo-substituted derivatives undergo Negishi coupling with organozinc reagents ( ):

| Substrate | Organozinc Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 5-Bromo-3-cyclobutyl-1H-indazole | (4-CF₃C₆H₄)ZnCl | Pd(PPh₃)₄, THF, 60°C | 68 |

| 5-Bromo-3-cyclobutyl-1H-indazole | (Cyclopropyl)ZnBr | Pd₂(dba)₃, XPhos, DMF | 55 |

The reaction tolerates electron-deficient and strained alkyl groups, though yields decrease with bulky substituents ( ).

Nucleophilic Aromatic Substitution

The C5-bromo substituent undergoes substitution with amines or alkoxides ():

| Nucleophile | Base | Solvent | Yield (%) |

|---|---|---|---|

| Piperidine | KOtBu | DMSO, 100°C | 90 |

| Sodium methoxide | – | MeOH, reflux | 65 |

Limitation : Electron-withdrawing groups (e.g., nitro) at C6 enhance reactivity, but the cyclobutyl group’s steric bulk slows kinetics compared to unsubstituted indazoles ().

Oxidation Reactions

The cyclobutyl ring undergoes selective oxidation under radical or acidic conditions:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄, H₂SO₄ | 3-(2-Oxocyclobutyl)-1H-indazole | 40 |

| Ozone, DCM/MeOH | 3-(3-Ketocyclobutyl)-1H-indazole | 35 |

Oxidation preferentially occurs at the cyclobutyl ring’s tertiary C–H bonds due to ring strain relief ().

Cycloaddition Reactions

3-Cyclobutyl-1H-indazole participates in 1,3-dipolar cycloadditions with azides, forming triazole-fused derivatives ( ):

| Dipolarophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl azide | CuI, DMF, 100°C | Triazolo[4,5-b]indazole | 78 |

| Phenylacetylene | – | Isoxazolo[5,4-b]indazole | 62 |

The reaction proceeds via a Huisgen cycloaddition mechanism, with the cyclobutyl group minimally interfering due to its distal position ( ).

C–H Functionalization

Rh(III)-catalyzed C–H activation enables direct functionalization at C7 ( ):

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Cyclobutyl-1H-indazole | Phenylacetylene | [Cp*RhCl₂]₂, AgNTf₂ | 60 |

| This compound | Styrene | RuCl₃, Cu(OAc)₂ | 45 |

The cyclobutyl group’s electron-donating effect enhances regioselectivity for C7 over C4 ( ).

Formylation

Selectfluor-mediated C3-formylation of 2H-indazoles ( ) suggests potential for analogous reactions in 1H-indazoles:

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 3-Cyclobutyl-2H-indazole | Selectfluor, DMSO | MeCN, 120°C | 55 |

Though untested for 1H-indazoles, this method could extend to 3-cyclobutyl derivatives for aldehyde synthesis ( ).

Applications De Recherche Scientifique

Key Synthetic Routes

- Cyclization of Indazole Derivatives : This method involves the reaction of cyclobutane-containing intermediates with indazole precursors under specific conditions to form 3-Cyclobutyl-1H-indazole.

- Functional Group Modifications : Post-synthesis modifications can enhance the compound's biological activity by introducing substituents that improve binding affinity to target proteins.

Antitumor Activity

This compound derivatives have shown promising antitumor activities against various cancer cell lines. For instance, studies indicate that certain derivatives exhibit potent inhibitory effects on Polo-like kinase 4 (PLK4), which is crucial for cell division and cancer proliferation.

- Case Study : A derivative similar to this compound was identified as an effective inhibitor of HCT116 tumor growth in a mouse model, highlighting its potential as a novel clinical candidate for cancer therapy .

Neuropharmacological Effects

Research suggests that indazole derivatives, including this compound, may modulate neurotransmitter systems, offering potential therapeutic benefits for psychiatric disorders.

- Application in Psychiatry : Compounds derived from indazoles have been explored for their ability to interact with serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders .

Other Therapeutic Areas

Beyond oncology and psychiatry, this compound has been investigated for its role in modulating other biological pathways:

- Inhibition of Protein Kinases : Indazoles have been reported to inhibit various protein kinases involved in cell signaling pathways, making them candidates for treating diseases characterized by aberrant kinase activity .

Comprehensive Data Table

Mécanisme D'action

The mechanism of action of 3-Cyclobutyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

1H-Indazole: A simpler indazole derivative with similar biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.

Cyclopropyl-1H-indazole: A structurally related compound with a cyclopropyl group instead of a cyclobutyl group

Uniqueness: 3-Cyclobutyl-1H-indazole is unique due to its cyclobutyl group, which can impart different steric and electronic properties compared to other indazole derivatives. This uniqueness can lead to distinct biological activities and potential therapeutic applications .

Activité Biologique

3-Cyclobutyl-1H-indazole is an emerging compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the indazole family, which has been recognized for its pharmacological potential. The cyclobutyl moiety enhances the compound's interaction with biological targets, making it a subject of extensive research. The synthesis of 3-cyclobutyl derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications.

Antitumor Activity

Numerous studies have highlighted the anticancer properties of indazole derivatives, including this compound. For instance, a study demonstrated that various indazole-based compounds exhibited significant inhibition against Polo-like kinase 4 (PLK4), which is crucial in cancer cell proliferation. Specifically, derivatives showed IC50 values in the low nanomolar range, indicating potent anticancer activity .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | PLK4 | 5.15 | |

| Compound 81c | HCT116 Tumor | <10 | |

| Compound 82a | Pim Kinases | 0.4 (Pim-1) |

The mechanism by which this compound induces apoptosis in cancer cells involves modulation of key regulatory proteins such as p53 and Bcl-2. It has been shown to enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cell lines such as K562 .

Other Biological Activities

Beyond its antitumor effects, indazole derivatives are also being investigated for their potential in treating various conditions mediated by cannabinoid receptors (CB1 and CB2). These receptors are involved in numerous physiological processes, including pain modulation and appetite regulation. The binding affinity of this compound to these receptors suggests potential therapeutic applications in pain management and appetite stimulation .

Table 2: Biological Activities of Indazole Derivatives

| Activity Type | Target Receptor/Enzyme | Reference |

|---|---|---|

| Antitumor | PLK4 | |

| Apoptosis Induction | p53/MDM2 Pathway | |

| Cannabinoid Activity | CB1 Receptor |

Case Studies

A recent case study involving the use of this compound in a xenograft model demonstrated its effectiveness in reducing tumor size significantly compared to control groups. The study reported a reduction in tumor volume by over 50% after treatment with the compound over a four-week period .

Propriétés

IUPAC Name |

3-cyclobutyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVZQNSTJYSVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C3C=CC=CC3=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.